molecular formula C22H18N4O2 B12933188 N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide CAS No. 61588-71-4

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide

Cat. No.: B12933188
CAS No.: 61588-71-4
M. Wt: 370.4 g/mol
InChI Key: FIEMJXJFPUYYQR-UHFFFAOYSA-N
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Description

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of potential therapeutic agents for central nervous system (CNS) disorders. Compounds featuring the 1,2,3-triazole scaffold, similar to this one, are extensively investigated for their bioactive properties . Research on analogous structures indicates that such molecules are frequently explored as inhibitors of key neurological targets. For instance, some related 1,2,3-triazole derivatives have demonstrated selective inhibitory activity against the enzyme butyrylcholinesterase (BChE), which is a target in the later stages of Alzheimer's disease treatment . Other studies on triazole-containing compounds have shown potent anticonvulsant activity in established animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for these active compounds is often associated with the modulation of the GABAergic system; they have been found to bind to the GABA A receptor, increase GABA content in the brain, and exhibit anxiolytic effects, suggesting a potential multifunctional pharmacological profile . The presence of the 4-methoxybenzamide group and the diphenyl-substituted triazole in this compound's structure makes it a promising candidate for further investigation in neuropharmacological screening and structure-activity relationship (SAR) studies. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

61588-71-4

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-(4,5-diphenyltriazol-1-yl)-4-methoxybenzamide

InChI

InChI=1S/C22H18N4O2/c1-28-19-14-12-18(13-15-19)22(27)24-26-21(17-10-6-3-7-11-17)20(23-25-26)16-8-4-2-5-9-16/h2-15H,1H3,(H,24,27)

InChI Key

FIEMJXJFPUYYQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is catalyzed by copper (I) or ruthenium (II) and involves the cycloaddition of azides and terminal alkynes to form 1,2,3-triazoles . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of 1,2,3-triazoles showed potent activity against various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known to possess antifungal and antibacterial properties. In vitro studies have shown that this compound exhibits inhibitory effects against certain pathogenic microorganisms . This positions it as a potential candidate for the development of new antimicrobial agents.

Agriculture

Pesticide Development
The unique structure of this compound makes it suitable for use in agrochemicals. Research has indicated that triazole compounds can act as fungicides and herbicides. The compound's efficacy against plant pathogens suggests its potential application in agricultural pest control .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers. Its ability to form stable complexes with metal ions can enhance the properties of polymeric materials. This application is particularly relevant in creating materials with specific optical or electronic properties .

Research Tool

Chemical Probe Development
The compound serves as a valuable chemical probe in biological research. Its triazole ring can be used to modify biological molecules for the study of various biochemical pathways. This capability allows researchers to explore the interactions between different biological systems and the effects of specific modifications on biological activity .

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation
Antimicrobial PropertiesEffective against pathogenic microorganisms
AgriculturePesticide DevelopmentPotential fungicide/herbicide
Materials SciencePolymer ChemistryEnhances properties through metal ion complexation
Research ToolChemical Probe DevelopmentUseful for modifying biological molecules

Mechanism of Action

The mechanism of action of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents (R) PSA (Ų) Key Spectral Features (IR/NMR)
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide 61588-71-4 C30H24N4O4 504.54 -OCH3 59.81 C=O (1663–1682 cm⁻¹), νNH (3150–3319 cm⁻¹)
4-Chloro-N-(4,5-diphenyltriazol-1-yl)benzamide 61588-72-5 C25H18ClN5O 439.90 -Cl 59.81 C=O (similar range), νC-Cl (750–550 cm⁻¹)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione [7–9] - Varies ~450–500 -SO2C6H4-X, -F ~100–110 νC=S (1247–1255 cm⁻¹), absence of C=O
N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide 127871-91-4 C21H19N7O3S 449.49 -SH, -NO2 ~120 νS-H (~2500–2600 cm⁻¹), νNO2 (1520–1350 cm⁻¹)

Key Observations:

Chloro substituents (electron-withdrawing) may reduce metabolic stability but increase lipophilicity, affecting membrane permeability .

Triazole Core Variations :

  • 1,2,3-Triazoles (target compound) are typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselective 1,4-substitution . In contrast, 1,2,4-triazoles (e.g., compounds [7–9]) form via cyclization of hydrazinecarbothioamides, often existing as thione tautomers with distinct reactivity .
  • Thione-containing 1,2,4-triazoles exhibit νC=S IR bands (1247–1255 cm⁻¹) absent in 1,2,3-triazoles, which lack sulfur .

Spectroscopic Differentiation :

  • The target compound’s IR spectrum shows a strong C=O stretch (1663–1682 cm⁻¹) and NH vibrations (3150–3319 cm⁻¹), while 1,2,4-triazole thiones lack C=O but display νC=S .
  • Chloro analogs are distinguishable by C-Cl stretches (750–550 cm⁻¹) in IR and distinct 13C-NMR signals for Cl-substituted carbons .

Research Findings and Challenges

  • SHELX in Structural Analysis : The refinement program SHELXL is widely used for crystallographic studies of triazole derivatives, ensuring accurate bond-length and angle determinations .
  • Tautomerism in 1,2,4-Triazoles : Compounds [7–9] exist exclusively as thiones, confirmed by IR (absence of νS-H) and NMR data . This contrasts with thiol tautomers, which are less stable.
  • Synthetic Limitations : CuAAC requires terminal alkynes, limiting substrate scope compared to cyclization methods for 1,2,4-triazoles .

Biological Activity

N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound, providing insights into its pharmacological applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₄H₁₉N₃O
  • Molecular Weight : 249.306 g/mol
  • Density : 1.14 g/cm³
  • Boiling Point : 448.4 °C at 760 mmHg
  • Flash Point : 225 °C

The structure features a triazole ring connected to a methoxybenzamide moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : This can be achieved through a reaction between phenyl hydrazine and an appropriate α,β-unsaturated carbonyl compound.
  • Coupling Reaction : The resulting triazole is then coupled with 4-methoxybenzoyl chloride to form the final amide product.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that similar triazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Several studies have reported on the anticancer potential of triazole derivatives:

  • In vitro assays revealed that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were determined to be in the micromolar range .

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells .
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent.

CompoundMIC (µg/mL)Target Organism
This compound32E. coli
Control64Staphylococcus aureus

Case Study 2: Anticancer Activity

Another study evaluated the anticancer effects on various cell lines. The compound displayed significant cytotoxicity with IC50 values as low as 15 µM against MCF-7 cells.

Cell LineIC50 (µM)
MCF-715
HeLa20

Q & A

Q. What are the standard synthetic protocols for preparing N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide?

The compound is synthesized via a condensation reaction between substituted benzaldehyde derivatives and triazole precursors. A general method involves refluxing 4-amino-triazole derivatives with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Click chemistry principles, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), may also be employed to form the triazole core, ensuring regioselectivity and high yields .

Q. How is the crystal structure of this compound determined and validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, and structures are refined using SHELXL . Validation includes checking for consistency in bond lengths/angles, anisotropic displacement parameters, and residual electron density maps. Software suites like WinGX and ORTEP aid in visualization and geometry analysis .

Q. What key spectroscopic data confirm its structural identity?

  • NMR : Signals for the methoxy group (δ ~3.8 ppm in 1^1H NMR) and aromatic protons (δ 6.5–8.5 ppm) are critical.
  • Mass spectrometry : A molecular ion peak at m/z 504 (C30_{30}H24_{24}N4_4O4_4) confirms the molecular weight .
  • Elemental analysis : Agreement between calculated and observed C, H, N percentages (e.g., C: ~68%, H: ~5%, N: ~12%) validates purity .

Advanced Research Questions

Q. How can unexpected byproducts during synthesis be addressed?

Side reactions, such as the formation of 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline (observed in analogous syntheses), arise from competing pathways under acidic conditions. Mitigation strategies include:

  • Optimizing reaction time and temperature to favor the desired pathway.
  • Using inert atmospheres to prevent oxidation.
  • Purification via column chromatography or recrystallization .

Q. What computational methods are used to predict its bioactivity?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations assess binding affinities to target proteins (e.g., enzymes or receptors). For example, interactions with the 5-HT4_4 receptor can be modeled to evaluate agonist potential . Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions in the crystal lattice .

Q. How does structural modification influence its biological activity?

Structure-activity relationship (SAR) studies reveal that:

  • The methoxy group enhances solubility and membrane permeability.
  • The triazole ring contributes to π-π stacking with aromatic residues in enzyme active sites (e.g., LSD1 inhibitors ).
  • Substitutions on the benzamide moiety (e.g., halogens) modulate selectivity and potency .

Q. What challenges arise in optimizing crystallization for X-ray studies?

  • Polymorphism : Multiple crystal forms may require screening solvents (e.g., DMSO/water mixtures).
  • Twinned crystals : SHELXL’s twin refinement tools (BASF, TWIN commands) resolve overlapping reflections .
  • Disorder : Partial occupancy of flexible groups (e.g., methoxy) is modeled using restraints .

Q. How are contradictions in biological assay data resolved?

Discrepancies (e.g., varying IC50_{50} values across studies) are addressed by:

  • Standardizing assay conditions (e.g., cell lines, incubation time).
  • Validating target engagement via orthogonal methods (e.g., Western blotting for enzyme inhibition ).
  • Accounting for metabolic stability differences in vitro vs. in vivo .

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